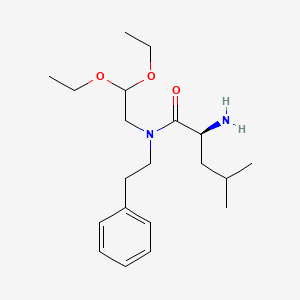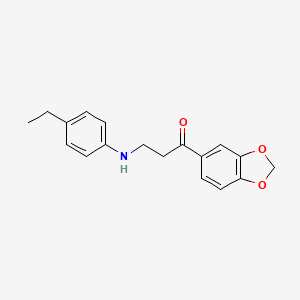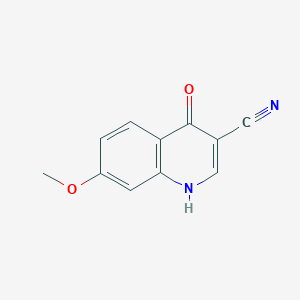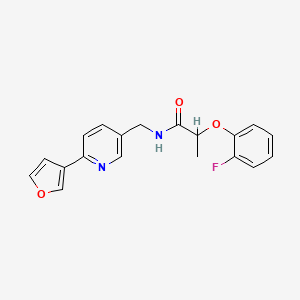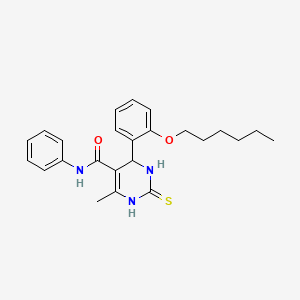![molecular formula C21H23BrN2O3 B2661335 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106751-73-8](/img/structure/B2661335.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a phenyl ring, and an imidazopyridinium ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the dihydrobenzo[b][1,4]dioxin ring might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazopyridinium ring might make the compound more polar and increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide, focusing on six unique applications:
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its unique structure allows it to interact with microbial cell membranes, leading to cell lysis and death. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Studies have indicated that this compound can induce apoptosis in cancer cells. It works by disrupting the mitochondrial membrane potential and activating caspase pathways, which are crucial for programmed cell death. This makes it a valuable compound for further research in cancer therapy, particularly for drug-resistant cancer types .
Neuroprotective Effects
Research has shown that this compound can protect neurons from oxidative stress and apoptosis. It achieves this by scavenging free radicals and upregulating the expression of antioxidant enzymes. These properties make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity
This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. Its anti-inflammatory properties are beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
The compound exhibits strong antioxidant activity by neutralizing free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage and aging, and it has potential applications in the development of anti-aging skincare products and supplements .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including proteases and kinases. Enzyme inhibition is a critical mechanism in drug development for diseases such as hypertension, diabetes, and cancer. The compound’s specificity and potency make it a promising candidate for further research in this area .
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2O3.BrH/c24-21(16-9-10-18-19(14-16)26-13-12-25-18)15-22(17-6-2-1-3-7-17)20-8-4-5-11-23(20)21;/h1-3,6-7,9-10,14,24H,4-5,8,11-13,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDRSFXEJDKLJD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=CC=C5.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

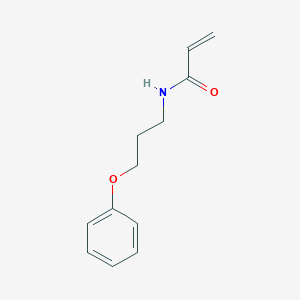
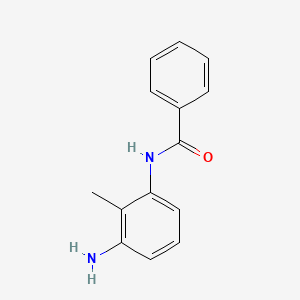

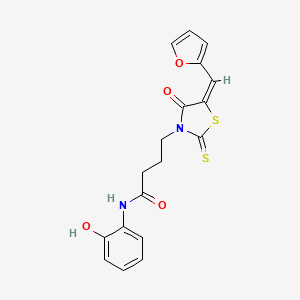
![N-(2-chlorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661257.png)

![Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2661261.png)
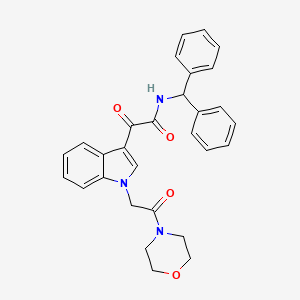
![N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2661263.png)
